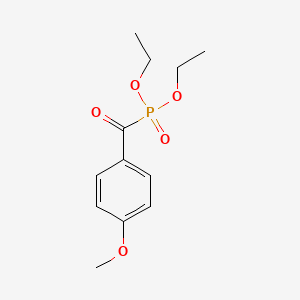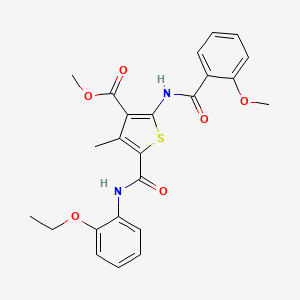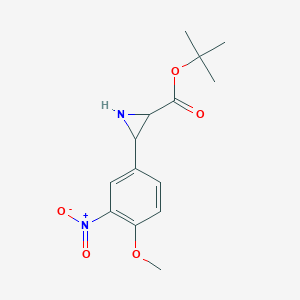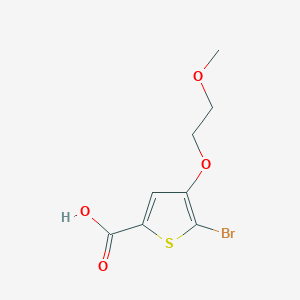
1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclobutylmethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by sulfonylation. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The sulfonylation step can be achieved using cyclobutylmethyl sulfone in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation and Reduction: Conversion to sulfoxides or sulfones.
Coupling Reactions:
Aplicaciones Científicas De Investigación
1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and sulfonyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .
Comparación Con Compuestos Similares
- 1-Bromo-4-(methylsulfonyl)benzene
- 4-Bromobenzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Comparison: 1-Bromo-4-((cyclobutylmethyl)sulfonyl)benzene is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, making it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C11H13BrO2S |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
1-bromo-4-(cyclobutylmethylsulfonyl)benzene |
InChI |
InChI=1S/C11H13BrO2S/c12-10-4-6-11(7-5-10)15(13,14)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Clave InChI |
HCILDHGLNORFTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)




![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)
![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)





